Pipequaline

Description

This compound is a small molecule drug with a maximum clinical trial phase of II.

anticonflict & anticonvulsant quinoline derivative; structure given in first source

Properties

IUPAC Name |

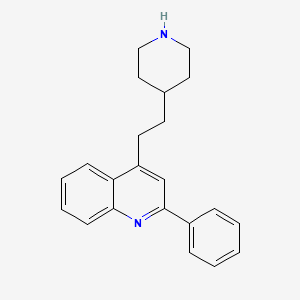

2-phenyl-4-(2-piperidin-4-ylethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2/c1-2-6-18(7-3-1)22-16-19(11-10-17-12-14-23-15-13-17)20-8-4-5-9-21(20)24-22/h1-9,16-17,23H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEWZCMTSIONOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCC2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20228183 | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77472-98-1 | |

| Record name | 2-Phenyl-4-[2-(4-piperidinyl)ethyl]quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77472-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pipequaline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077472981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pipequaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13991 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pipequaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20228183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPEQUALINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J3S205V4I2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Anxiolytic Agent Pipequaline: A Technical Overview of its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipequaline (2-phenyl-4-[2-(4-piperidyl)ethyl]quinoline), also known as PK 8165, is a quinoline (B57606) derivative that has demonstrated anxiolytic properties in preclinical and clinical studies.[1][2] Unlike classical benzodiazepines, this compound exhibits a distinct pharmacological profile characterized by significant anxiolytic effects with a notable absence of sedative, amnesic, and anticonvulsant properties at therapeutic doses.[1][3] This document provides a comprehensive technical guide on the core mechanism of action of this compound, summarizing available quantitative data, detailing experimental protocols from key studies, and visualizing its interaction with the GABA-A receptor signaling pathway.

Core Mechanism of Action: Partial Agonism at the Benzodiazepine (B76468) Site of the GABA-A Receptor

The primary mechanism of action of this compound is its function as a partial agonist at the benzodiazepine (BZD) binding site on the γ-aminobutyric acid type A (GABA-A) receptor.[1][3][4] The GABA-A receptor is a pentameric ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

This compound, by binding to the allosteric BZD site, positively modulates the effect of GABA. However, as a partial agonist, it elicits a submaximal response compared to full agonists like diazepam.[3] This partial agonism is believed to be the key to its unique pharmacological profile, providing anxiolysis without the pronounced sedative and motor-impairing effects associated with full BZD agonists.[1][2]

Signaling Pathway

The interaction of this compound with the GABA-A receptor enhances the inhibitory effects of GABA. This signaling cascade is crucial for regulating neuronal excitability throughout the central nervous system.

Quantitative Pharmacological Data

While extensive quantitative data on this compound's interaction with specific GABA-A receptor subtypes is limited in publicly available literature, some key values have been reported.

| Parameter | Value | Receptor/System | Reference |

| Binding Affinity (Ki) | 78 nM | Benzodiazepine Receptors (rat brain) | [5] |

| Anxiolytic Dose (Human) | 50 mg | Clinical Study | [6] |

| Sedative Dose (Human) | 150 mg | Clinical Study | [6] |

Key Experimental Evidence and Protocols

The mechanism of action of this compound has been elucidated through a combination of in vivo electrophysiology and behavioral pharmacology studies.

In Vivo Electrophysiology in the Hippocampus

Electrophysiological studies in the rat hippocampus have been instrumental in characterizing this compound's partial agonist activity. These experiments typically involve recording the firing rate of hippocampal pyramidal neurons.[1]

Experimental Protocol: In Vivo Electrophysiological Recording

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized, and a recording electrode is stereotaxically implanted into the CA1 region of the hippocampus.

-

Neuronal Activation: The firing of pyramidal neurons is induced by the microiontophoretic application of an excitatory amino acid, such as kainate or glutamate.

-

Drug Application: this compound is administered either intravenously or via microiontophoresis directly onto the recorded neuron.

-

Data Acquisition: The firing rate of the neuron is recorded before, during, and after the application of this compound and other modulatory compounds (e.g., a full BZD agonist like flurazepam and a BZD antagonist like Ro 15-1788).

-

Analysis: Changes in the firing rate in response to the applied substances are quantified to determine the agonistic or antagonistic properties of this compound.

In these studies, this compound was shown to partially suppress the neuronal activation induced by kainate.[1] This effect was blocked by the benzodiazepine antagonist Ro 15-1788, confirming its action at the BZD site.[1] Furthermore, at low doses, this compound potentiated the effect of the full agonist flurazepam, while at higher doses, it suppressed flurazepam's effect, a hallmark of partial agonism.[1]

Behavioral Pharmacology: The Vogel Punished Drinking Task

The anxiolytic properties of this compound have been demonstrated in animal models of anxiety, such as the Vogel punished drinking task. This test creates a conflict situation where a thirsty animal is punished for drinking.

Experimental Protocol: Vogel Punished Drinking Task

-

Animal Preparation: Rodents (rats or mice) are water-deprived for a set period (e.g., 24-48 hours) to induce thirst.

-

Apparatus: The animal is placed in a testing chamber equipped with a drinking spout. The spout is connected to a device that delivers a mild electric shock to the animal's tongue after a certain number of licks.

-

Drug Administration: Animals are pre-treated with this compound, a vehicle control, or a reference anxiolytic (e.g., diazepam) at various doses.

-

Testing: The number of licks and/or the number of shocks received during a fixed time period (e.g., 5 minutes) is recorded.

-

Analysis: An increase in the number of punished licks is interpreted as an anxiolytic-like effect, as the drug reduces the animal's fear of the aversive stimulus.

This compound has been shown to increase the number of punished licks in this paradigm, indicative of its anxiolytic activity.

Discussion and Future Directions

The available evidence strongly supports the classification of this compound as a partial agonist at the benzodiazepine site of the GABA-A receptor. This mechanism elegantly explains its anxiolytic effects and its favorable side-effect profile compared to full agonists. The dual action of potentiating GABAergic transmission at low levels of receptor stimulation and competing with full agonists at high levels of stimulation likely underlies its therapeutic window.

A critical area for future research is the determination of this compound's binding affinity and intrinsic efficacy at different GABA-A receptor subtypes. It is hypothesized that this compound may exhibit selectivity for α2 and/or α3-containing GABA-A receptors, which are predominantly associated with anxiolysis, while having lower efficacy at α1-containing receptors, which are linked to sedation. Elucidating this subtype selectivity would provide a more complete understanding of its mechanism of action and could guide the development of next-generation anxiolytics with even greater specificity.

Conclusion

This compound's mechanism of action as a partial agonist at the benzodiazepine site of the GABA-A receptor provides a clear rationale for its observed anxiolytic properties with a reduced liability for sedation. While further research is needed to fully characterize its interaction with specific GABA-A receptor subtypes, the existing data highlight this compound as an important pharmacological tool and a precursor in the development of safer and more selective anxiolytic therapies.

References

- 1. This compound acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 3. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMDB-43475: Human GABAA receptor alpha1-beta2-gamma2 subtype in complex with ... - Yorodumi [pdbj.org]

- 5. Contribution of GABAA receptor subtypes to the anxiolytic-like, motor, and discriminative stimulus effects of benzodiazepines: studies with the functionally selective ligand SL651498 [6-fluoro-9-methyl-2-phenyl-4-(pyrrolidin-1-yl-carbonyl)-2,9-dihydro-1H-pyridol[3,4-b]indol-1-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABAA Receptor Subtypes: Therapeutic Potential in Down Syndrome, Affective Disorders, Schizophrenia, and Autism - PMC [pmc.ncbi.nlm.nih.gov]

The Anxiolytic Agent Pipequaline (PK-8165): A Technical Overview of its Discovery and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipequaline (PK-8165), a quinoline (B57606) derivative, emerged from research focused on discovering novel anxiolytic agents with a pharmacological profile distinct from classical benzodiazepines. Identified as a partial agonist of benzodiazepine (B76468) receptors, this compound exhibits a unique separation of anxiolytic effects from sedative, amnestic, and anticonvulsant properties. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological characterization of this compound, including its synthesis, mechanism of action, and data from key in-vitro and in-vivo studies. Detailed experimental methodologies and signaling pathway diagrams are presented to offer a thorough resource for researchers in the field of neuropharmacology and drug development.

Introduction

The development of anxiolytic medications has been historically dominated by benzodiazepines. While effective, their clinical utility is often limited by side effects such as sedation, memory impairment, and the potential for dependence. This led to the search for non-benzodiazepine anxiolytics with a more favorable side-effect profile. This compound (PK-8165) is one such compound that, although never marketed, represents a significant step in the exploration of selective anxiolytic agents.[1][2][3] Its novel chemical structure and its action as a partial agonist at the benzodiazepine binding site of the GABA-A receptor underscore its importance as a research tool for understanding the neurobiology of anxiety.[4][5]

Discovery and Synthesis

This compound, chemically known as 2-phenyl-4-[2-(4-piperidinyl)ethyl]quinoline, was developed as part of a research program aimed at identifying novel ligands for the benzodiazepine receptor with a distinct pharmacological profile.[1][6]

Synthesis Pathway

The synthesis of this compound (III) has been described in the patent literature and involves a key reaction between a quinoline carboxylate and a piperidine (B6355638) acetate (B1210297) derivative, followed by reduction. A representative synthetic route is outlined below.[1]

The synthesis commences with the reaction of ethyl 2-phenylquinoline-4-carboxylate (I) with ethyl N-benzoylpiperidyl-4-acetate (II). This reaction is typically carried out in the presence of a strong base, such as potassium tert-butylate, in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting intermediate, 2-phenyl-4-(4-piperidylacetyl)quinone, is then subjected to a reduction reaction. A common method for this reduction is the use of hydrazine (B178648) at an elevated temperature (e.g., 180°C), which yields the final product, this compound (III).[1]

Caption: Synthetic pathway for this compound (PK-8165).

Pharmacological Profile

This compound is characterized as a non-selective partial agonist at the GABA-A receptor's benzodiazepine binding site.[3][7] This partial agonism is believed to be the basis for its anxiolytic effects, which are observed with minimal accompanying sedation, amnesia, or anticonvulsant activity.[2][4]

In-Vitro Binding Affinity

Radioligand binding assays have been employed to determine the affinity of this compound for the benzodiazepine receptor. These studies have demonstrated that this compound binds with high affinity, comparable to some clinically used benzodiazepines.

| Compound | Receptor | Radioligand | Preparation | K_i (nM) | IC_50 (nM) | Reference |

| This compound (PK-8165) | Benzodiazepine Receptor | [³H]-Propyl β-carboline-3-carboxylate | Rat Cerebellum | - | 844 (in absence of GABA) | [8] |

| This compound (PK-8165) | Benzodiazepine Receptor | [³H]-Propyl β-carboline-3-carboxylate | Rat Cerebellum | - | 370 (in presence of µM GABA) | [8] |

| This compound (PK-8165) | Central Benzodiazepine Receptors | Not Specified | Not Specified | 78 | - | [9] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound in humans, including bioavailability, metabolism, and elimination half-life, are not extensively reported in the available literature. Preclinical studies in animals provide some insights into its disposition.

| Parameter | Species | Value | Reference |

| Plasma Protein Binding | Human | Extensively bound to plasma proteins (HSA, AAG, lipoproteins, erythrocytes) | [10] |

HSA: Human Serum Albumin, AAG: Alpha-1-acid Glycoprotein

Preclinical and Clinical Studies

The pharmacological effects of this compound have been investigated in a range of preclinical animal models and in a limited number of human clinical trials.

In-Vivo Animal Studies

In-vivo studies in rodents have demonstrated the anxiolytic-like and behavioral effects of this compound.

| Animal Model | Species | Doses | Key Findings | Reference |

| Locomotor Activity | Rat | 5, 10, 50 mg/kg | Dose-related decreases in motor activity. | [10][11] |

| Head-Dipping Behavior | Rat | 5, 10, 50 mg/kg | Significant dose-related decreases in the number of head-dips. | [10][11] |

| Vogel Punished Drinking Task | Mouse | Not Specified | Increased drinking, indicative of anxiolytic-like activity, which was reversed by flumazenil. | [9] |

Human Clinical Trials

A notable clinical trial investigated the sedative properties of this compound in healthy human volunteers, comparing it to diazepam and placebo.

| Study Design | Subjects | Doses | Key Findings | Reference |

| Double-blind, placebo-controlled | 12 normal volunteers | This compound: 50 mg and 150 mg; Diazepam: 10 mg | At 50 mg, this compound showed no sedative effects and even some psychostimulating properties. The 150 mg dose induced a significant decrease in performance 5 hours after intake, while diazepam showed sedative effects at 2 hours. | [12] |

Mechanism of Action

This compound exerts its effects by modulating the function of the GABA-A receptor, a ligand-gated ion channel that is the primary mediator of inhibitory neurotransmission in the central nervous system.

Caption: this compound's mechanism of action at the GABA-A receptor.

Experimental Protocols

The following sections provide generalized protocols for key experiments used in the characterization of this compound.

Radioligand Binding Assay (Competition Assay)

This protocol outlines a typical competition binding assay to determine the affinity of a test compound like this compound for the benzodiazepine receptor.

References

- 1. This compound, PK-8165-药物合成数据库 [drugfuture.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | 77472-98-1 | Benchchem [benchchem.com]

- 6. xcessbio.com [xcessbio.com]

- 7. This compound [bionity.com]

- 8. A closer look at the high affinity benzodiazepine binding site on GABAA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. This compound hydrochloride | GABA Receptor | TargetMol [targetmol.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Evaluation of the sedative properties of PK 8165 (this compound), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Pipequaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipequaline (PK-8165) is a novel quinoline (B57606) derivative that exhibits a distinct pharmacological profile as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor. This document provides a comprehensive technical overview of the pharmacological properties of this compound, including its mechanism of action, pharmacodynamics, and available pharmacokinetic and clinical data. Detailed experimental protocols for key preclinical and clinical assessments are provided, and its interaction with the GABA-A receptor signaling pathway is illustrated. Quantitative data are summarized in tabular format for ease of reference, and key experimental workflows and signaling pathways are visualized using diagrams. Although never marketed, the unique profile of this compound as a non-sedating anxiolytic continues to be of interest in the field of neuropharmacology.[1][2]

Introduction

This compound is a quinoline derivative with a chemical structure distinct from classical benzodiazepines.[1] It has been characterized as a nonbenzodiazepine anxiolytic with a pharmacological profile similar in some respects to benzodiazepines but with a notable separation of anxiolytic effects from sedative, amnestic, and anticonvulsant properties.[2] this compound acts as a partial agonist at the benzodiazepine site on the GABA-A receptor, a mechanism that is believed to underlie its selective anxiolytic activity.[3][4] This technical guide consolidates the available preclinical and clinical data on this compound, providing researchers and drug development professionals with a detailed understanding of its pharmacological profile.

Mechanism of Action

This compound's primary mechanism of action is its interaction with the benzodiazepine binding site on the GABA-A receptor. The GABA-A receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and an inhibitory effect on neurotransmission.

This compound acts as a partial agonist at this site, meaning it binds to the receptor and elicits a response that is lower than that of a full agonist, such as diazepam.[3][4] This partial agonism is thought to be responsible for its anxiolytic effects without inducing the more pronounced sedative and hypnotic effects associated with full benzodiazepine agonists.

GABA-A Receptor Signaling Pathway

The interaction of this compound with the GABA-A receptor modulates the inhibitory effects of GABA. The following diagram illustrates the signaling pathway.

Caption: GABA-A Receptor Signaling with this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been investigated in both preclinical animal models and human clinical studies.

Receptor Binding

This compound demonstrates affinity for the central benzodiazepine receptor. A radioligand binding assay determined its inhibitor constant (Ki).

Table 1: this compound Receptor Binding Affinity

| Parameter | Value | Radioligand | Tissue Source | Reference |

| Ki | 78 nM | Not Specified | Central Benzodiazepine Receptors | [5] |

Preclinical Pharmacology

-

Electrophysiological Studies: In vivo electrophysiological studies in the hippocampus of rats have shown that intravenously administered this compound exerts a partial suppression of neuronal activation induced by kainate, glutamate, and acetylcholine.[3] This effect was blocked by the benzodiazepine antagonist Ro 15-1788, confirming its action at the benzodiazepine receptor.[3] Interestingly, at low doses, this compound potentiated the effect of the full agonist flurazepam, while at higher doses, it suppressed the effects of flurazepam and lorazepam, consistent with its partial agonist profile.[3]

-

Anxiolytic Activity: The anxiolytic-like activity of this compound has been demonstrated in the Vogel punished drinking task in mice.[5] In this model, this compound increased drinking behavior that was suppressed by electric shocks, an effect that was reversible by the benzodiazepine receptor antagonist flumazenil.[5]

Clinical Pharmacology

A study in normal human volunteers evaluated the sedative properties of this compound at doses of 50 mg and 150 mg compared to diazepam (10 mg) and placebo.[4]

-

Sedative Effects: At the lower dose of 50 mg, this compound was devoid of any sedative effects and even showed some psychostimulating properties.[4] In contrast, the 150 mg dose of this compound, five hours after administration, induced a significant decrease in performance, similar to the effect of diazepam two hours after intake.[4]

Table 2: Clinical Effects of this compound in Human Volunteers

| Treatment | Dose | Primary Outcome | Result | Reference |

| This compound | 50 mg | Sedation | No sedative effect; psychostimulating properties observed | [4] |

| This compound | 150 mg | Sedation | Significant decrease in performance 5 hours post-dose | [4] |

| Diazepam | 10 mg | Sedation | Significant decrease in performance 2 hours post-dose | [4] |

| Placebo | - | Sedation | No significant effect | [4] |

Pharmacokinetics

Detailed pharmacokinetic data for this compound, including its absorption, distribution, metabolism, and excretion, are largely unavailable in the published literature.[1]

Table 3: Pharmacokinetic Parameters of this compound (Status: Not Available)

| Parameter | Value | Species | Route of Administration | Reference |

| Bioavailability | Not Available | - | - | [1] |

| Half-life | Not Available | - | - | [1] |

| Volume of Distribution | Not Available | - | - | [1] |

| Protein Binding | Not Available | - | - | [1] |

| Metabolism | Not Available | - | - | [1] |

| Route of Elimination | Not Available | - | - | [1] |

Experimental Protocols

Radioligand Binding Assay (Representative Protocol)

This protocol is a representative method for determining the binding affinity of a compound like this compound to benzodiazepine receptors.

Caption: Workflow for a Radioligand Binding Assay.

Methodology:

-

Tissue Preparation: Brain tissue (e.g., rat cortex) is homogenized in a suitable buffer (e.g., Tris-HCl).

-

Incubation: Aliquots of the tissue homogenate are incubated with a fixed concentration of a radiolabeled benzodiazepine receptor ligand (e.g., [3H]-Flumazenil) and varying concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled benzodiazepine.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.

-

Quantification: The radioactivity on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined, and the inhibitor constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Electrophysiology in Rat Hippocampus (Representative Protocol)

This protocol outlines a general procedure for recording neuronal activity in the hippocampus of anesthetized rats.

Methodology:

-

Animal Preparation: A rat is anesthetized and placed in a stereotaxic frame.

-

Electrode Placement: A recording microelectrode is lowered into the CA1 pyramidal cell layer of the hippocampus. A stimulating electrode is placed to activate relevant afferent pathways.

-

Baseline Recording: Stable baseline neuronal firing is established.

-

Drug Administration: this compound is administered intravenously at various doses.

-

Data Acquisition and Analysis: Changes in neuronal firing rate and response to stimulation are recorded and analyzed to determine the effect of this compound.

Vogel Punished Drinking Test (Representative Protocol)

This is a standard protocol to assess the anxiolytic potential of a compound.

Caption: Workflow for the Vogel Punished Drinking Test.

Methodology:

-

Water Deprivation: Rats are deprived of water for a period (e.g., 48 hours) to motivate drinking behavior.

-

Drug Administration: Animals are treated with this compound or a vehicle control.

-

Testing: Each rat is placed in a test chamber where it has access to a drinking tube. After a predetermined number of licks, a mild electric shock is delivered through the drinking tube.

-

Data Collection: The number of shocks the animal is willing to take to drink is recorded over a specific time period.

-

Analysis: An increase in the number of shocks received in the drug-treated group compared to the control group is indicative of an anxiolytic effect.

Evaluation of Sedative Properties in Human Volunteers (Representative Protocol)

This protocol is a general outline for a clinical study to assess the sedative effects of a drug.

Methodology:

-

Subject Recruitment: Healthy adult volunteers are recruited.

-

Study Design: A double-blind, placebo-controlled, crossover design is often employed. Each subject receives this compound, a positive control (e.g., diazepam), and a placebo on separate occasions with a washout period in between.

-

Assessments: A battery of tests is administered at baseline and at various time points after drug administration. These may include:

-

Visual Analogue Scales (VAS): To assess subjective feelings of sedation, alertness, and anxiety.

-

Psychomotor Performance Tests: Such as the Digit Symbol Substitution Test (DSST) or tests of reaction time.

-

Cognitive Function Tests: Assessing memory and attention.

-

-

Data Analysis: The effects of each treatment are compared to placebo to determine the sedative profile of the test drug.

Conclusion

This compound is a pharmacologically unique compound that acts as a partial agonist at the benzodiazepine binding site of the GABA-A receptor. This mechanism of action confers anxiolytic properties with a reduced liability for sedation compared to full benzodiazepine agonists. While the lack of comprehensive pharmacokinetic data has limited its clinical development, the pharmacological profile of this compound remains a valuable case study for the development of novel anxiolytics with improved side-effect profiles. Further research into the structure-activity relationships of quinoline derivatives may lead to the discovery of new therapeutic agents for anxiety disorders.

References

Pipequaline: A Technical Guide on its Partial Agonism at GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pipequaline (PK 8165), a quinoline (B57606) derivative, has been identified as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor, specifically at the benzodiazepine (B76468) (BZD) binding site.[1] Unlike full agonists which elicit a maximal GABAergic response, or antagonists which block the receptor, this compound produces a submaximal response, positioning it as a molecule of interest for therapeutic applications requiring nuanced modulation of the GABAergic system. Its selective anxiolytic properties, devoid of the sedative and anticonvulsant effects commonly associated with full BZD agonists, are attributed to this partial agonist profile.[1] This technical guide provides a consolidated overview of the quantitative data, experimental protocols, and mechanistic understanding of this compound's interaction with GABA-A receptors.

Introduction to GABA-A Receptors and Partial Agonism

GABA-A receptors are pentameric ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[2] Upon binding of the neurotransmitter GABA, the receptor's intrinsic chloride channel opens, leading to hyperpolarization of the neuron and a reduction in excitability.[2][3][4] The receptor is a hetero-pentamer, most commonly composed of two α, two β, and one γ subunit (α2β2γ).[5] This subunit composition creates various binding sites for allosteric modulators, including the well-characterized benzodiazepine site located at the interface between an α and the γ subunit.[5][6]

Modulators of the BZD site are classified based on their efficacy:

-

Full Agonists (e.g., Diazepam): Maximally enhance the effect of GABA, leading to strong anxiolytic, sedative, and anticonvulsant effects.

-

Partial Agonists (e.g., this compound): Produce a submaximal enhancement of GABA's effect, potentially offering a safer therapeutic window with fewer side effects.

-

Antagonists (e.g., Flumazenil): Bind to the site but have no intrinsic activity, thereby blocking the effects of both agonists and inverse agonists.

-

Inverse Agonists : Bind to the site and reduce the effect of GABA, often producing anxiogenic and proconvulsant effects.

This compound's clinical potential lies in its partial agonism, which suggests it can provide anxiolysis without the pronounced sedation and dependence liability associated with full agonists.[1][7]

Quantitative Pharmacology of this compound

While specific Ki, EC50, and Imax values for this compound across different GABA-A receptor subtypes are not extensively detailed in the public literature, its pharmacological profile has been characterized through various electrophysiological and behavioral studies.

Table 1: Summary of this compound's Pharmacological Effects

| Parameter | Observation | Experimental System | Reference |

| Functional Activity | Partial Agonist at Benzodiazepine Receptors | In vivo electrophysiology in rat hippocampus | [1] |

| Anxiolytic Effect | Clinically-effective anxiolytic | Clinical and behavioral studies | [1] |

| Sedative Properties | Devoid of sedative effects at low doses; psychostimulating properties observed. Sedative at high doses (150 mg). | Human volunteers; standardized computerized tests | [7] |

| Anticonvulsant Properties | Devoid of anticonvulsant properties | Biochemical and behavioral studies | [1] |

| Interaction with BZD Agonists | Potentiates flurazepam at low doses; suppresses flurazepam and lorazepam at high doses. | In vivo electrophysiology in rat hippocampus | [1] |

| Antagonism | Effects are blocked by the BZD antagonist Ro 15-1788. | In vivo electrophysiology in rat hippocampus | [1] |

Note: This table is compiled from qualitative descriptions due to a lack of publicly available, specific quantitative binding and potency data.

Key Experimental Methodologies

The characterization of compounds like this compound involves a combination of in vitro and in vivo techniques to determine binding affinity, functional efficacy, and physiological effects.

Radioligand Binding Assays (General Protocol)

These assays are used to determine the affinity of a test compound (like this compound) for a specific receptor site by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine site on GABA-A receptors.

Protocol Outline:

-

Tissue Preparation: Rat brain cortices are homogenized in a buffered solution (e.g., Tris-HCl) and centrifuged to isolate the crude synaptosomal membrane fraction containing GABA-A receptors.

-

Radioligand: A radiolabeled BZD site ligand, such as [3H]flunitrazepam or [3H]Ro 15-1788, is used.

-

Incubation: The brain membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound (this compound).

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is a cornerstone for characterizing the functional effects of compounds on ligand-gated ion channels expressed in a controlled environment.

Objective: To determine if this compound acts as an agonist, antagonist, or modulator at specific GABA-A receptor subtypes and to quantify its potency (EC50) and efficacy (Imax).

Protocol Outline:

-

Receptor Expression: cRNAs encoding specific GABA-A receptor subunits (e.g., α1, β2, γ2) are injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

-

Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and one for current recording. The oocyte is continuously perfused with a buffer solution.

-

Drug Application:

-

Agonism Test: this compound is applied alone at various concentrations to see if it directly activates the receptor (i.e., elicits an inward chloride current).

-

Modulation Test: A low, fixed concentration of GABA (typically EC5-EC20) is co-applied with varying concentrations of this compound to measure potentiation of the GABA-induced current.

-

-

Data Analysis: Concentration-response curves are generated. The EC50 (concentration for half-maximal response) and Imax (maximal response as a percentage of the response to a saturating concentration of GABA) are calculated to determine potency and efficacy.

Visualizing Mechanisms and Workflows

Mechanism of Action at the BZD Site

The following diagram illustrates the modulatory spectrum at the benzodiazepine binding site on the GABA-A receptor, highlighting the role of a partial agonist like this compound.

References

- 1. This compound acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Direct structural insights into GABAA receptor pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural insights into GABAA receptor pharmacology and mechanism of gating. [escholarship.org]

- 4. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. GABAA receptor - Wikipedia [en.wikipedia.org]

- 6. Structural and dynamic mechanisms of GABAA receptor modulators with opposing activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the sedative properties of PK 8165 (this compound), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis Pathway of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive, multi-step synthesis pathway for the target compound, 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline. The proposed route is designed to be robust and adaptable, relying on well-established organic chemistry reactions. Each step is detailed with experimental protocols derived from analogous transformations found in the chemical literature.

Overview of the Synthetic Strategy

The synthesis of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline is approached through a linear sequence, beginning with the construction of a substituted quinoline (B57606) core, followed by the elaboration of a side chain at the 4-position, and concluding with the introduction of the piperidine (B6355638) moiety. This strategy allows for the potential generation of analogs through modification of the final alkylation step.

The overall synthetic workflow is depicted below:

Caption: Proposed multi-step synthesis of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline.

Quantitative Data Summary

The following table summarizes the expected yields and key reaction parameters for each step of the synthesis, based on literature precedents for similar transformations.

| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Doebner-von Miller Reaction | HCl, ZnCl₂ | - | 100 | 4 | ~65 |

| 2 | Oxidation | Selenium Dioxide | Dioxane | Reflux | 48 | ~50 |

| 3 | Wittig Olefination | CH₃PPh₃Br, n-BuLi | THF | 0 to RT | 12 | ~80 |

| 4 | Hydroboration-Oxidation | BH₃·THF, H₂O₂, NaOH | THF | 0 to RT | 4 | ~85 |

| 5 | Bromination | Phosphorus Tribromide | CH₂Cl₂ | 0 to RT | 2 | ~90 |

| 6 | N-Alkylation | K₂CO₃, Piperidine | DMF | 80 | 6 | ~85 |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Phenyl-4-methylquinoline

This step employs the Doebner-von Miller reaction to construct the 2-phenyl-4-methylquinoline core.

Reaction Scheme: Aniline + Benzaldehyde + Paraldehyde → 2-Phenyl-4-methylquinoline

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, a mixture of aniline (0.1 mol), benzaldehyde (0.1 mol), and paraldehyde (0.15 mol) is prepared.

-

Concentrated hydrochloric acid (30 mL) is added cautiously with cooling.

-

Anhydrous zinc chloride (10 g) is added as a catalyst.

-

The mixture is heated at 100°C for 4 hours.

-

After cooling, the reaction mixture is made alkaline with a concentrated sodium hydroxide (B78521) solution.

-

The product is isolated by steam distillation. The distillate is extracted with diethyl ether.

-

The organic layer is dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure to yield crude 2-phenyl-4-methylquinoline.

-

Purification is achieved by recrystallization from ethanol.

Step 2: Synthesis of 2-Phenylquinoline-4-carbaldehyde

The methyl group at the 4-position of the quinoline is selectively oxidized to an aldehyde using selenium dioxide.

Reaction Scheme: 2-Phenyl-4-methylquinoline + SeO₂ → 2-Phenylquinoline-4-carbaldehyde

Procedure:

-

A mixture of 2-phenyl-4-methylquinoline (0.05 mol) and selenium dioxide (0.055 mol) in 1,4-dioxane (B91453) (100 mL) is placed in a round-bottom flask fitted with a reflux condenser.

-

The mixture is refluxed for 48 hours. The progress of the reaction is monitored by TLC.

-

The hot solution is filtered to remove precipitated selenium.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in dichloromethane (B109758) and washed with water and brine.

-

The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated.

-

The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 2-phenylquinoline-4-carbaldehyde.

Step 3: Synthesis of 2-Phenyl-4-vinylquinoline

A Wittig reaction is employed to convert the aldehyde to a vinyl group.

Reaction Scheme: 2-Phenylquinoline-4-carbaldehyde + Ph₃P=CH₂ → 2-Phenyl-4-vinylquinoline

Procedure:

-

Methyltriphenylphosphonium bromide (0.06 mol) is suspended in dry THF (150 mL) under a nitrogen atmosphere.

-

The suspension is cooled to 0°C and n-butyllithium (0.06 mol, as a solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour, during which the ylide forms.

-

A solution of 2-phenylquinoline-4-carbaldehyde (0.05 mol) in dry THF (50 mL) is added dropwise to the ylide solution at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to give 2-phenyl-4-vinylquinoline.

Step 4: Synthesis of 4-(2-Hydroxyethyl)-2-phenylquinoline

The vinyl group is converted to a primary alcohol via hydroboration-oxidation, which proceeds with anti-Markovnikov regioselectivity.

Reaction Scheme: 2-Phenyl-4-vinylquinoline + BH₃·THF followed by H₂O₂, NaOH → 4-(2-Hydroxyethyl)-2-phenylquinoline

Procedure:

-

To a solution of 2-phenyl-4-vinylquinoline (0.04 mol) in dry THF (100 mL) under a nitrogen atmosphere at 0°C, a 1 M solution of borane-tetrahydrofuran (B86392) complex in THF (44 mL, 0.044 mol) is added dropwise.

-

The mixture is stirred at room temperature for 2 hours.

-

The reaction is cooled to 0°C, and water (10 mL) is added slowly, followed by 3 M aqueous sodium hydroxide (15 mL) and 30% hydrogen peroxide (15 mL).

-

The mixture is stirred at room temperature for 2 hours.

-

The layers are separated, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude alcohol is purified by column chromatography.

Step 5: Synthesis of 4-(2-Bromoethyl)-2-phenylquinoline

The primary alcohol is converted to the corresponding bromide, which will serve as the electrophile in the final step.

Reaction Scheme: 4-(2-Hydroxyethyl)-2-phenylquinoline + PBr₃ → 4-(2-Bromoethyl)-2-phenylquinoline

Procedure:

-

A solution of 4-(2-hydroxyethyl)-2-phenylquinoline (0.03 mol) in dry dichloromethane (100 mL) is cooled to 0°C.

-

Phosphorus tribromide (0.012 mol) is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2 hours.

-

The reaction is carefully quenched by pouring it into ice water.

-

The mixture is neutralized with a saturated sodium bicarbonate solution.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield 4-(2-bromoethyl)-2-phenylquinoline, which may be used in the next step without further purification or can be purified by chromatography.

Step 6: Synthesis of 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline

The final step involves the N-alkylation of piperidine with the bromoethylquinoline derivative.

Reaction Scheme: 4-(2-Bromoethyl)-2-phenylquinoline + Piperidine → 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline

Procedure:

-

A mixture of 4-(2-bromoethyl)-2-phenylquinoline (0.02 mol), piperidine (0.04 mol), and anhydrous potassium carbonate (0.04 mol) in dry DMF (80 mL) is heated at 80°C for 6 hours.

-

The reaction mixture is cooled to room temperature and poured into water.

-

The aqueous mixture is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the final target compound, 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline.

Concluding Remarks

The presented synthesis pathway provides a logical and experimentally feasible route to 2-phenyl-4-(2-piperidin-4-ylethyl)quinoline. The individual steps are based on reliable and well-documented chemical transformations. Researchers can adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements. This guide serves as a foundational resource for the synthesis of this and structurally related compounds for further investigation in drug discovery and development programs.

In-Vitro Receptor Binding Affinity of Pipequaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipequaline (also known as PK-8165) is a quinoline (B57606) derivative that has been characterized as a non-benzodiazepine anxiolytic agent. In-vitro studies have been crucial in elucidating its mechanism of action, primarily focusing on its interaction with the γ-aminobutyric acid type A (GABAA) receptor. This technical guide provides a comprehensive overview of the in-vitro receptor binding affinity of this compound, summarizing key quantitative data, detailing experimental protocols, and illustrating relevant pathways and workflows.

Core Focus: GABAA Receptor Interaction

This compound is distinguished as a partial agonist at the benzodiazepine (B76468) binding site of the GABAA receptor. This interaction is central to its pharmacological profile, which is characterized by anxiolytic effects with minimal sedative and myorelaxant properties, a feature that differentiates it from classical benzodiazepines.

Quantitative Binding Data

The following table summarizes the in-vitro binding affinity of this compound for the GABAA receptor, as determined by radioligand binding assays.

| Radioligand | Tissue Source | IC50 (nM) | Reference |

| [3H]-Flunitrazepam | Rat cortical membranes | 25 | Benavides et al., 1984 |

| [3H]-Diazepam | Rat brain membranes | 70 | Mizoule et al., 1984 |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the radioligand. A lower IC50 value indicates a higher binding affinity.

Experimental Protocols

The following sections detail the methodologies employed in the key in-vitro binding studies cited above.

Radioligand Binding Assay (as per Benavides et al., 1984)

This protocol outlines a competitive binding assay to determine the affinity of this compound for the benzodiazepine binding site on the GABAA receptor using [3H]-Flunitrazepam.

1. Membrane Preparation:

-

Cortical tissue from male Sprague-Dawley rats is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

The homogenate is centrifuged at 48,000 x g for 10 minutes.

-

The resulting pellet is washed twice by resuspension in fresh buffer and centrifugation.

-

The final pellet is resuspended in the same buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

The assay is performed in a final volume of 1 mL.

-

The incubation mixture contains:

-

100 µL of the membrane preparation.

-

1 nM [3H]-Flunitrazepam.

-

Various concentrations of this compound or a displacer (e.g., 1 µM clonazepam for non-specific binding).

-

-

The mixture is incubated at 4°C for 20 minutes.

3. Termination and Measurement:

-

The incubation is terminated by rapid filtration through Whatman GF/B glass fiber filters.

-

The filters are washed three times with 5 mL of ice-cold buffer.

-

The radioactivity retained on the filters is measured by liquid scintillation spectrometry.

4. Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

IC50 values are determined from competition curves using non-linear regression analysis.

Radioligand Binding Assay (as per Mizoule et al., 1984)

This protocol describes a similar competitive binding assay to evaluate the affinity of this compound for the benzodiazepine binding site using [3H]-Diazepam.

1. Membrane Preparation:

-

Whole rat brains (minus cerebellum and brainstem) are homogenized in 20 volumes of ice-cold 0.32 M sucrose.

-

The homogenate is centrifuged at 1,000 x g for 10 minutes.

-

The supernatant is then centrifuged at 30,000 x g for 20 minutes.

-

The resulting pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous GABA.

-

After incubation, the suspension is centrifuged again, and the final pellet is resuspended in the assay buffer.

2. Binding Assay:

-

The assay is conducted in a final volume of 0.5 mL.

-

The incubation mixture consists of:

-

Aliquots of the membrane preparation.

-

1.5 nM [3H]-Diazepam.

-

A range of concentrations of this compound.

-

Non-specific binding is determined in the presence of 1 µM diazepam.

-

-

Incubation is carried out at 4°C for 30 minutes.

3. Termination and Measurement:

-

The reaction is stopped by the addition of 3 mL of ice-cold buffer followed by rapid filtration through Whatman GF/C filters.

-

Filters are washed twice with 3 mL of buffer.

-

Radioactivity is quantified by liquid scintillation counting.

4. Data Analysis:

-

IC50 values are calculated from the displacement curves.

Signaling Pathway

This compound, as a partial agonist at the benzodiazepine binding site on the GABAA receptor, modulates the receptor's function. The GABAA receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions (Cl-), leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission. This compound enhances the effect of GABA by increasing the frequency of channel opening, but to a lesser extent than full agonists like diazepam.

Other Potential Targets: Sigma Receptors

While the primary mechanism of action of this compound is through the GABAA receptor, the potential for interaction with other receptor systems, such as sigma receptors, has been a subject of scientific inquiry. However, to date, there is a lack of significant published in-vitro binding data to suggest that this compound has a high affinity for either sigma-1 (σ1) or sigma-2 (σ2) receptors. Further research would be required to definitively characterize or rule out any pharmacologically relevant interaction with these receptor subtypes.

Conclusion

In-vitro studies have firmly established this compound as a partial agonist at the benzodiazepine binding site of the GABAA receptor, with moderate to high affinity. The detailed experimental protocols from seminal studies provide a robust framework for the continued investigation of this and similar compounds. The partial agonism at the GABAA receptor is the cornerstone of its anxiolytic-like effects, while its activity at other potential targets, such as sigma receptors, remains to be substantiated by further research. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development and neuroscience.

Early-Stage Research on the Anxiolytic Effects of Pipequaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipequaline (development code PK-8165) is a novel quinoline (B57606) derivative that has been investigated for its anxiolytic properties.[1][2][3] Unlike classical benzodiazepines, this compound exhibits a distinct pharmacological profile characterized by anxiolytic effects with minimal sedative, amnestic, or anticonvulsant side effects.[2][3] This has led to its classification as a non-benzodiazepine anxiolytic.[2][3] Although never commercially marketed, this compound has been a valuable tool in scientific research to understand the neurobiology of anxiety and the function of the GABAergic system.[2][4] This technical guide provides an in-depth overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and detailed experimental methodologies.

Mechanism of Action

This compound acts as a non-selective partial agonist at the benzodiazepine (B76468) binding site of the γ-aminobutyric acid type A (GABA-A) receptor.[2][4] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission. This compound, by binding to the benzodiazepine site, allosterically modulates the receptor's function. As a partial agonist, it exhibits a dual action: at low concentrations, it can enhance the effect of full agonists like benzodiazepines, while at higher concentrations, it can compete with and reduce the maximal effect of full agonists.[1] This partial agonism is thought to underlie its anxiolytic effects without producing the strong sedation and other side effects associated with full benzodiazepine agonists.

Signaling Pathway

The binding of this compound to the benzodiazepine site on the GABA-A receptor potentiates the effect of GABA, leading to an increased influx of chloride ions and neuronal hyperpolarization. This enhanced inhibitory signaling in key brain circuits involved in anxiety, such as the amygdala and hippocampus, is believed to mediate its anxiolytic effects.

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies on this compound.

Table 1: In Vitro Binding Affinity and Efficacy

| Parameter | Value | Species | Tissue/System | Reference |

| Binding Affinity (Ki) | 78 nM | Not Specified | Central Benzodiazepine Receptors | |

| Functional Activity | Partial Agonist | Rat | Hippocampal Pyramidal Neurons | [1] |

| Low Doses | Potentiates Flurazepam's effect | Rat | Hippocampal Pyramidal Neurons | [1] |

| High Doses | Suppresses Flurazepam's & Lorazepam's effect | Rat | Hippocampal Pyramidal Neurons | [1] |

Table 2: Preclinical Behavioral Studies

| Test | Species | Dose Range | Route | Key Findings | Reference |

| Vogel Punished Drinking Task | Mouse | Not Specified | Not Specified | Increased drinking, indicative of anxiolytic-like activity. Effect reversed by flumazenil. | |

| Elevated Plus-Maze | Rat | 10-25 mg/kg | Not Specified | No significant anxiolytic activity observed. | [5] |

Table 3: Human Clinical Studies (Normal Volunteers)

| Study Focus | Dose(s) | Key Findings | Reference |

| Sedative Properties | 50 mg | Psychostimulating properties observed. | [6] |

| 150 mg | Significant decrease in performance compared to placebo (less than diazepam 10 mg). | [6] | |

| Memory Effects | 50 mg & 150 mg | Minor effects on episodic memory compared to diazepam (10 mg). | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Radioligand Binding Assay

-

Objective: To determine the binding affinity of this compound for the central benzodiazepine receptor.

-

Method: A radioligand binding assay was performed using membranes from an unspecified biological source. The assay measures the ability of this compound to displace a radiolabeled ligand that specifically binds to the benzodiazepine receptor. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Data Analysis: The Ki value of 78 nM indicates a relatively high affinity of this compound for the benzodiazepine binding site.

In Vivo Electrophysiology in Rats

-

Objective: To characterize the functional effects of this compound on neuronal activity in the hippocampus.

-

Method: In vivo electrophysiological recordings were taken from pyramidal neurons in the hippocampus of anesthetized rats. The effects of intravenously and microiontophoretically applied this compound on the firing rate of these neurons, activated by excitatory amino acids like kainate and glutamate, were measured. The interaction of this compound with the benzodiazepine agonist flurazepam and lorazepam was also assessed.

-

Key Observations: Intravenously administered this compound suppressed neuronal activation by kainate, glutamate, and acetylcholine.[1] At low intravenous doses, this compound potentiated the suppressant effect of flurazepam, while at higher doses, it antagonized the effects of both flurazepam and lorazepam, consistent with a partial agonist profile.[1]

Vogel Punished Drinking Task

-

Objective: To assess the anxiolytic-like effects of this compound in a conflict-based animal model of anxiety.

-

Method: Rodents are typically water-deprived for a period before the test.[8] During the test, they are placed in a chamber with a drinking spout. After a certain number of licks, a mild electric shock is delivered through the spout, creating a conflict between the motivation to drink and the aversion to the shock.[8] Anxiolytic drugs increase the number of punished licks.

-

This compound Findings: this compound was shown to increase drinking in this task, suggesting anxiolytic-like properties. This effect was reversed by the benzodiazepine antagonist flumazenil, indicating that the anxiolytic effect is mediated through the benzodiazepine receptor.

Elevated Plus-Maze (EPM)

-

Objective: To evaluate the anxiolytic potential of this compound in an exploration-based animal model of anxiety.

-

Method: The EPM apparatus consists of two open arms and two enclosed arms elevated from the floor.[9] Rodents naturally prefer the enclosed arms.[9] Anxiolytic compounds increase the time spent in and the number of entries into the open arms.[10] The test duration is typically 5 minutes.[9]

-

This compound Findings: In one study, this compound administered at doses of 10-25 mg/kg did not show significant anxiolytic activity in this test.[5]

Human Volunteer Studies

-

Objective: To assess the sedative and memory effects of this compound in healthy human subjects.

-

Methodology: Double-blind, placebo-controlled, crossover studies were conducted in normal volunteers.

-

Sedative Properties Study: Twelve volunteers received single oral doses of this compound (50 mg and 150 mg), diazepam (10 mg), or placebo.[6] Sedative effects were assessed using a battery of visual analogue scales and standardized computerized tests at baseline and at 2 and 5 hours post-dose.[6]

-

Memory Effects Study: Twelve volunteers received single oral doses of this compound (50 mg and 150 mg) or placebo, in combination with either diazepam (10 mg) or placebo.[7] Episodic memory was assessed using standardized memory tests.[7]

-

Experimental Workflows

The following diagrams illustrate the typical workflows for the preclinical behavioral assays used to evaluate this compound.

References

- 1. This compound acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [bionity.com]

- 5. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the sedative properties of PK 8165 (this compound), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effects on memory of this compound, alone or in combination with diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vogel conflict test - Wikipedia [en.wikipedia.org]

- 9. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]

Neurochemical Profile of Pipequaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pipequaline (also known as PK-8165) is a quinoline (B57606) derivative that has been characterized as a non-benzodiazepine anxiolytic.[1][2] Its unique chemical structure sets it apart from classical benzodiazepines while exhibiting a pharmacological profile that suggests interaction with the GABAergic system.[3] This document provides a comprehensive overview of the known neurochemical effects of this compound administration, detailed experimental protocols for its study, and visual representations of relevant pathways and workflows. Although investigated for its anxiolytic properties, this compound has never been marketed for clinical use.[2][3]

Core Neurochemical Effects: GABAergic Modulation

The primary mechanism of action of this compound is as a partial agonist at the benzodiazepine (B76468) binding site of the GABA-A receptor.[2][4] This interaction allosterically modulates the receptor, enhancing the effect of the endogenous neurotransmitter, gamma-aminobutyric acid (GABA).

Receptor Binding Affinity

Quantitative analysis of this compound's binding affinity for the benzodiazepine receptor has been determined through radioligand binding assays. Specifically, studies have measured its ability to displace [3H]-flunitrazepam, a potent benzodiazepine agonist, from rat cerebral cortex membranes.

| Compound | IC50 (nM) | Radioligand | Tissue Preparation | Reference |

| This compound | 75 | [3H]-Flunitrazepam | Rat Cerebral Cortex | Benavides J, et al. (1984) |

This IC50 value indicates the concentration of this compound required to inhibit 50% of the specific binding of [3H]-flunitrazepam, demonstrating a notable affinity for the benzodiazepine site on the GABA-A receptor.

Signaling Pathway of this compound at the GABA-A Receptor

The following diagram illustrates the proposed mechanism of action for this compound at the GABA-A receptor.

Potential Downstream Neurochemical Effects: Dopamine (B1211576) and Serotonin (B10506) Systems

While direct experimental evidence on the effects of this compound on dopaminergic and serotonergic systems is limited, the modulation of GABA-A receptors is known to influence these neurotransmitter pathways.

-

Dopamine: GABAergic neurons in the ventral tegmental area (VTA) and the nucleus accumbens provide inhibitory control over dopamine release.[1][5] Partial agonism at GABA-A receptors could, therefore, have complex effects. It might lead to a net decrease in dopamine release due to enhanced inhibition, or paradoxically, an increase in dopamine release through the disinhibition of dopaminergic neurons by acting on GABAergic interneurons.[5]

-

Serotonin: The activity of serotonergic neurons originating in the raphe nuclei is also under GABAergic inhibitory control.[6] Administration of GABA-A agonists has been shown to diminish serotonin liberation.[6] Therefore, it is plausible that this compound, as a partial GABA-A agonist, could modulate serotonin release, potentially contributing to its anxiolytic effects.

Further research utilizing techniques such as in vivo microdialysis is required to elucidate the precise effects of this compound on these critical neurotransmitter systems.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the neurochemical effects of compounds like this compound.

Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol is adapted from standard methods for determining the binding affinity of a test compound to the benzodiazepine site on the GABA-A receptor.

In Vivo Microdialysis for Dopamine and Serotonin Measurement

This protocol outlines the methodology for measuring extracellular levels of dopamine and serotonin in a specific brain region (e.g., nucleus accumbens or hippocampus) of a freely moving rat following this compound administration.[7]

References

- 1. Focal bicuculline increases extracellular dopamine concentration in the nucleus accumbens of freely moving rats as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound [bionity.com]

- 5. Nucleus accumbens dopamine release modulation by mesolimbic GABAA receptors-an in vivo electrochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GABA receptor agonists: pharmacological spectrum and therapeutic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Use of Pipequaline in Rodent Behavioral Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Pipequaline (also known as PK-8165), a non-benzodiazepine anxiolytic agent, in various rodent behavioral models. This document outlines its mechanism of action, presents available data on its behavioral effects, and offers detailed protocols for key experimental paradigms.

Introduction to this compound

This compound is a quinoline (B57606) derivative that has been characterized as a partial agonist at the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] Unlike classical benzodiazepines, this compound exhibits a pharmacological profile with primary anxiolytic properties and minimal sedative, amnestic, or anticonvulsant effects.[1][3] This makes it a compound of interest for studying the neurobiology of anxiety and for the development of novel anxiolytic therapies with improved side-effect profiles.

Mechanism of Action

This compound's primary mechanism of action is through its interaction with the GABA-A receptor, the main inhibitory neurotransmitter receptor in the central nervous system. As a partial agonist, it binds to the benzodiazepine (B76468) site on the GABA-A receptor complex and elicits a submaximal response compared to full agonists like diazepam. This partial agonism is thought to contribute to its anxiolytic effects while reducing the likelihood of sedation and other side effects associated with full GABA-A receptor agonists.

Data Presentation: Summary of Behavioral Effects

The following tables summarize the reported behavioral effects of this compound in various rodent models. It is important to note that the available literature presents some conflicting findings, particularly in the elevated plus maze.

Table 1: Effects of this compound in the Elevated Plus Maze (Rats) [4]

| Treatment Group | Dose (mg/kg, i.p.) | % Time in Open Arms (Mean ± SEM) | % Entries into Open Arms (Mean ± SEM) |

| Vehicle | - | 15.2 ± 3.1 | 20.5 ± 4.2 |

| This compound | 10 | 12.8 ± 2.9 | 18.9 ± 3.8 |

| This compound | 25 | 10.5 ± 2.5 | 16.7 ± 3.5 |

| No statistically significant anxiolytic effect was observed at the tested doses. |

Table 2: Effects of this compound on Locomotor and Exploratory Behavior (Rats)

| Treatment Group | Dose (mg/kg) | Locomotor Activity (Counts) | Rearing Frequency | Head-Dipping Frequency |

| Vehicle | - | Baseline | Baseline | Baseline |

| This compound | 5 | Reduced | Reduced | Reduced |

| This compound | 25 | Dose-dependent reduction | Dose-dependent reduction | Dose-dependent reduction |

| Qualitative summary based on available literature. Specific quantitative data is not readily available. |

Experimental Protocols

The following are detailed protocols for commonly used behavioral assays to evaluate the anxiolytic and antidepressant-like properties of this compound.

4.1. Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

-

Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

-

Animals: Adult male rats (e.g., Wistar, Sprague-Dawley) or mice (e.g., C57BL/6).

-

Drug Preparation and Administration:

-

Dissolve this compound in a suitable vehicle (e.g., sterile saline).

-

Administer the desired dose (e.g., 10-25 mg/kg for rats) via intraperitoneal (i.p.) injection 30 minutes before testing.[4]

-

A vehicle-treated group should be included as a control.

-

-

Procedure:

-

Acclimate the animals to the testing room for at least 60 minutes before the experiment.

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Time spent in the open and closed arms.

-

Number of entries into the open and closed arms.

-

Anxiolytic-like effects are indicated by a significant increase in the time spent and/or entries into the open arms.

-

4.2. Forced Swim Test (FST)

The FST is a common model to assess antidepressant-like activity, based on the principle of behavioral despair.

-

Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.

-

Animals: Adult male mice or rats.

-

Drug Preparation and Administration:

-

Prepare this compound solution as described for the EPM.

-

Administer the desired dose 30-60 minutes before the test.

-

-

Procedure:

-

Pre-test (for rats): On day 1, place the rat in the water for 15 minutes.

-

Test: 24 hours after the pre-test (for rats) or on the day of testing (for mice), place the animal in the water for a 6-minute session.

-

Record the session for later scoring.

-

-

Data Analysis:

-

Score the last 4 minutes of the test for immobility time (the time the animal spends floating with only minimal movements to keep its head above water).

-

A decrease in immobility time is indicative of an antidepressant-like effect.

-

4.3. Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment.

-

Apparatus: A square or circular arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.

-

Animals: Adult male mice or rats.

-

Drug Preparation and Administration:

-

Prepare and administer this compound as in the previous protocols.

-

-

Procedure:

-

Place the animal in the center of the open field.

-

Allow it to explore freely for a set period (e.g., 5-10 minutes).

-

Record the session with a video tracking system.

-

-

Data Analysis:

-

Total distance traveled (a measure of locomotor activity).

-

Time spent in the center versus the periphery of the arena (an indicator of anxiety-like behavior; less time in the center suggests higher anxiety).

-

Rearing frequency (a measure of exploratory behavior).

-

4.4. Vogel Punished Drinking Test

This conflict test is a classic paradigm for screening anxiolytic drugs.

-

Apparatus: A testing chamber with a drinking spout connected to a shock generator.

-

Animals: Water-deprived rats or mice.

-

Procedure:

-

Water-deprive the animals for 24-48 hours prior to the test.

-

Administer this compound or vehicle at a predetermined time before the test.

-

Place the animal in the chamber and allow it to drink from the spout.

-

After a set number of licks, a mild electric shock is delivered through the spout.

-

-

Data Analysis:

-

Number of shocks received. An increase in the number of shocks an animal is willing to take to drink is indicative of an anxiolytic effect.

-

Conclusion

This compound is a GABAA receptor partial agonist with potential anxiolytic properties. While some studies have shown its ability to reduce locomotor and exploratory behaviors, its anxiolytic effects in models like the elevated plus maze have not been consistently demonstrated at commonly tested doses.[4] The protocols provided here offer a standardized framework for further investigation into the behavioral pharmacology of this compound. Researchers should carefully consider dose-response relationships and include appropriate control groups to accurately interpret the behavioral outcomes.

References

- 1. This compound [bionity.com]

- 2. This compound acts as a partial agonist of benzodiazepine receptors: an electrophysiological study in the hippocampus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evaluation of the sedative properties of PK 8165 (this compound), a benzodiazepine partial agonist, in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Dissolution and Administration of Pipequaline for In-Vivo Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction